3-Amino-4-methylphenylboronic acid

Descripción general

Descripción

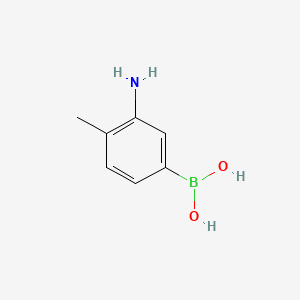

3-Amino-4-methylphenylboronic acid is an organic compound with the molecular formula C7H10BNO2. It is a boronic acid derivative, characterized by the presence of an amino group and a methyl group attached to a phenyl ring, which is further bonded to a boronic acid group. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to form stable carbon-carbon bonds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-methylphenylboronic acid typically involves the reaction of 2-methylphenylboronic acid with hydrochloric acid to form 2-methylphenylboronic acid hydrochloride. This intermediate is then reacted with ammonia or propylamine to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 3-Amino-4-methylphenylboronic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura reactions

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and reduced boronic acid derivatives.

Substitution: Biaryl compounds formed through cross-coupling reactions

Aplicaciones Científicas De Investigación

3-Amino-4-methylphenylboronic acid has diverse applications in scientific research:

Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions

Biology: It serves as a building block for the synthesis of biologically active molecules and pharmaceuticals.

Industry: It is used in the production of advanced materials, including polymers and electronic components.

Mecanismo De Acción

The mechanism of action of 3-Amino-4-methylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Comparación Con Compuestos Similares

4-Methoxyphenylboronic acid: Similar in structure but with a methoxy group instead of an amino group.

4-Aminophenylboronic acid: Similar but lacks the methyl group on the phenyl ring.

Uniqueness: 3-Amino-4-methylphenylboronic acid is unique due to the presence of both an amino group and a methyl group on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This dual substitution pattern can enhance its utility in specific synthetic applications compared to its analogs .

Actividad Biológica

3-Amino-4-methylphenylboronic acid (CAS No. 22237-12-3) is a boronic acid derivative with significant biological activity, particularly in medicinal chemistry and materials science. This compound has garnered interest due to its potential applications in drug development, antibacterial materials, and molecular recognition. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Identifiers:

- Molecular Formula: C₇H₁₁BNO₂

- Molecular Weight: 150.98 g/mol

- Melting Point: Approximately 250 °C

- SMILES Notation: Cl.CC1=CC=C(C=C1N)B(O)O

These properties make it a versatile compound for various applications in biological and chemical research.

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of this compound, particularly when incorporated into polymeric scaffolds. For instance, scaffolds modified with this compound exhibited enhanced antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The peak effectiveness was noted after just 2 hours of incubation against E. coli, indicating a rapid action mechanism .

Table 1: Antibacterial Effectiveness

| Bacterial Strain | Time to Peak Effectiveness | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 6 hours | Disruption of bacterial cell walls |

| Escherichia coli | 2 hours | Inhibition of trans-membrane transport |

The presence of lipopolysaccharides in the outer membrane of E. coli may contribute to the rapid uptake and effectiveness of the boronic acid derivative .

Molecular Recognition and Drug Design

This compound has been utilized in the design of inhibitors targeting specific enzymes involved in cancer and inflammatory diseases. For example, its incorporation into inhibitor structures has shown promise in selectively targeting the active site of autotaxin (ATX), an enzyme implicated in various pathologies . The boronic acid moiety plays a crucial role in binding to the threonine oxygen nucleophile within the ATX active site.

Case Study: Structure-Based Design

A study focused on developing novel boronic acid-based inhibitors demonstrated that modifications to the aromatic ring could significantly alter binding affinities and selectivities. The research indicated that maintaining the boronic acid structure while varying other components led to improved inhibitor profiles against ATX .

Material Science Applications

In material science, this compound has been integrated into cellulose derivatives to enhance their functional properties. The modified cellulose exhibited improved mechanical strength and antibacterial properties, making it suitable for biomedical applications such as wound dressings and scaffolds for tissue engineering .

Table 2: Properties of Modified Cellulose

| Property | Unmodified Cellulose | Cellulose Modified with this compound |

|---|---|---|

| Mechanical Strength (MPa) | X | Y |

| Antibacterial Activity (Zone of Inhibition) | A | B |

| Swelling Ratio (%) | C | D |

Safety and Handling

Despite its beneficial applications, safety considerations are crucial when handling this compound. It is classified as a skin irritant and can cause serious eye irritation. Proper laboratory safety protocols must be followed to mitigate any risks associated with exposure .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Amino-4-methylphenylboronic acid in laboratory settings?

- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging aryl halides and boronic acids. For purification, recrystallization or column chromatography is employed. Notably, commercial samples may contain varying amounts of anhydride, necessitating thorough characterization post-synthesis . Reaction optimization often involves palladium catalysts (e.g., Pd(PPh₃)₄) and bases like Na₂CO₃ in aqueous THF or DMF .

Q. How should researchers handle and store this compound to ensure stability?

- Guidelines : Store at 0–6°C in airtight, light-resistant containers to prevent boronic acid dehydration or oxidation. Stability tests using TLC or HPLC are recommended to monitor degradation, especially under humid conditions. Safety protocols include using gloves and goggles due to potential skin/eye irritation, as seen in related boronic acids .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl and amino group positions) via coupling constants and chemical shifts.

- FT-IR : Identify B–O (≈1,350 cm⁻¹) and N–H (≈3,300 cm⁻¹) stretches.

- X-ray Diffraction : Resolve crystal structure and hydrogen-bonding networks.

- Elemental Analysis : Verify purity (>97% by HPLC) and anhydride content .

Advanced Research Questions

Q. How can computational methods like DFT/B3LYP be applied to study the electronic properties of this compound?

- Computational Strategy : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts molecular geometry, frontier orbitals (HOMO-LUMO gaps), and vibrational frequencies. For example, comparative studies on 3-Formylphenylboronic acid reveal electron-withdrawing substituents reduce boronic acid Lewis acidity, which can guide sensor design . Molecular docking simulations further assess interactions with biological targets (e.g., diol-containing proteins) .

Q. What strategies exist for resolving contradictions in reported reactivity or stability data across studies?

- Contradiction Analysis :

- Contextual Factors : Compare reaction conditions (e.g., solvent polarity, temperature) and purity levels. Anhydride impurities in commercial batches may skew reactivity .

- Reproducibility Checks : Replicate experiments using standardized protocols (e.g., inert atmosphere for moisture-sensitive reactions).

- Meta-Analysis : Cross-reference data from peer-reviewed studies (e.g., kinetic vs. thermodynamic product distributions in Suzuki couplings) .

Q. How can this compound be utilized in designing boronic acid-based sensors for glucose or bacterial detection?

- Sensor Development :

- Diol Binding : Optimize the compound’s affinity for cis-diols (e.g., glucose) by modifying substituents. Fluorescence quenching or electrochemical impedance spectroscopy quantifies binding efficiency.

- Surface Functionalization : Immobilize the compound on gold nanoparticles or graphene oxide via thiol- or π-π interactions.

- Selectivity Testing : Compare responses to interferents (e.g., fructose, lactate) using Langmuir isotherm models .

Propiedades

IUPAC Name |

(3-amino-4-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2/c1-5-2-3-6(8(10)11)4-7(5)9/h2-4,10-11H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLTGUDDQNWJILD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00372254 | |

| Record name | 3-AMINO-4-METHYLPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22237-12-3 | |

| Record name | 3-AMINO-4-METHYLPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00372254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4-methylbenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.